N-[2-[(2-hydroxy-3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide
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Overview
Description
N-[2-[(2-hydroxy-3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy-methoxyphenyl group, an isoquinoline moiety, and a methylphenyl propanamide group. Its intricate structure suggests potential biological activity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-hydroxy-3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Hydroxy-Methoxyphenyl Group: This step involves the alkylation of the isoquinoline core with a hydroxy-methoxybenzyl halide in the presence of a base.
Attachment of the Methylphenyl Propanamide Group: The final step includes the amidation reaction where the intermediate product reacts with 3-(4-methylphenyl)propanoic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups may facilitate binding through hydrogen bonding and hydrophobic interactions, while the isoquinoline and propanamide groups could interact with the active site of the target protein.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(2-hydroxy-3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide: shares similarities with compounds like:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and potential therapeutic benefits not seen in other similar compounds.
Properties
IUPAC Name |
N-[2-[(2-hydroxy-3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3/c1-19-6-8-20(9-7-19)10-13-26(30)28-24-12-11-21-14-15-29(18-23(21)16-24)17-22-4-3-5-25(32-2)27(22)31/h3-9,11-12,16,31H,10,13-15,17-18H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUVBRGSIBCGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)CC4=C(C(=CC=C4)OC)O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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